molecular formula C16H17ClN4O B13901522 2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine

2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine

Cat. No.: B13901522
M. Wt: 316.78 g/mol
InChI Key: VAYNOQPQEKQRAP-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a furo[2,3-c]pyridine core, substituted with a chloro group and a cyclohexylpyrazolyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine derivatives.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride are employed to introduce the chloro substituent.

    Attachment of the cyclohexylpyrazolyl moiety: This step involves the formation of the pyrazole ring followed by its attachment to the furo[2,3-c]pyridine core through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction to form different derivatives.

    Coupling reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium azide or amines can be used for nucleophilic substitution.

    Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or amino derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of functionalized molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole-pyridine core and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar structural motif and are studied for their potential as kinase inhibitors.

    Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline core and are explored for their pharmacological properties.

Uniqueness

2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine is unique due to the presence of the furo[2,3-c]pyridine core, which imparts distinct chemical and biological properties. Its specific substitution pattern and the combination of functional groups make it a valuable compound for various scientific applications.

Properties

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

2-chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine

InChI

InChI=1S/C16H17ClN4O/c17-14-6-12-13(8-19-16(18)15(12)22-14)10-7-20-21(9-10)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,18,19)

InChI Key

VAYNOQPQEKQRAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(C=N2)C3=CN=C(C4=C3C=C(O4)Cl)N

Origin of Product

United States

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